molecular formula C16H15FN2O3 B5654332 4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B5654332
M. Wt: 302.30 g/mol
InChI Key: UMPPQLFTFLJJCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated oxazines, including compounds similar to 4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, often involves complex reactions where fluorophenyl groups play a crucial role in the molecular architecture and chemical reactivity. These syntheses can involve multi-step reactions, including palladium-catalyzed processes and intramolecular O-arylation, to construct the oxazine core and introduce the fluorophenyl moiety (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is characterized by the presence of fluorophenyl groups attached to an oxazine ring. These structures are often analyzed using techniques like NMR and X-ray crystallography, providing insights into their conformations, electronic distribution, and intermolecular interactions. The fluorine atom significantly affects the electronic properties of the molecule, influencing its reactivity and interactions with biological targets (Sharma et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of oxazine derivatives, including those with fluorophenyl groups, can be influenced by the electronic effects of the fluorine atom. These compounds may undergo various nucleophilic substitutions, electrophilic additions, and cyclization reactions, leading to a wide range of derivatives with potential biological activities. The presence of the fluorophenyl group can enhance the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties (Bhide et al., 2006).

properties

IUPAC Name

4-[3-(4-fluorophenoxy)propyl]pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-12-4-6-13(7-5-12)21-10-2-9-19-15(20)11-22-14-3-1-8-18-16(14)19/h1,3-8H,2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPPQLFTFLJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC=N2)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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